Methylenediphosphonic acid
Overview
Description
Methylenediphosphonic acid, also known as medronic acid, is a diphosphonic acid with the molecular formula CH₆O₆P₂. It is a methylene-substituted bisphosphonate that has a strong affinity for hydroxyapatite crystals in the bone matrix. This compound is commonly used in imaging studies, particularly in conjunction with radioisotopes such as technetium-99m, to detect bone abnormalities and other conditions .
Biochemical Analysis
Biochemical Properties
Methylenediphosphonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a chelating agent to vary calcium levels in cell culture in a study of caffeine storage in bovine chromaffin cells . Rat osteoblast cells have been investigated for their proliferation, differentiation, and protein production on this compound-modified titanium surfaces .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance growth yield and cAMP synthesis in Escherichia coli in stationary phase .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Derivatives of this compound with cis-platin have been synthesized and investigated by 31P NMR spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenediphosphonic acid can be synthesized through the hydrolysis of tetra-secondary alkyl methylenediphosphonates. The process involves the chlorination of this compound with phosphorus pentachloride, followed by reaction with a Grignard reagent such as n-hexyl magnesium bromide . Another method involves the reaction of tetraethyl methylenediphosphonate with trimethylsilyl bromide in dichloromethane, followed by hydrolysis with water in methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The product is then purified and crystallized for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Methylenediphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: this compound can undergo substitution reactions to form various esters and salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and alcohols are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Esters and salts of this compound.
Scientific Research Applications
Methylenediphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
Methylenediphosphonic acid exerts its effects primarily through its strong affinity for hydroxyapatite crystals in the bone matrix. It accumulates at sites of osteoid mineralization and can be complexed with radioisotopes for imaging purposes. The compound acts as a chelating agent, binding to calcium ions and influencing various biological processes .
Comparison with Similar Compounds
Methylenediphosphonic acid is unique among bisphosphonates due to its methylene substitution, which enhances its affinity for hydroxyapatite. Similar compounds include:
Ethylenediphosphonic acid: Lacks the methylene substitution, resulting in different binding properties.
Hydroxyethanediphosphonic acid: Contains a hydroxyl group, altering its chemical behavior and applications.
Aminothis compound: Includes an amino group, providing different biological and chemical properties.
This compound stands out due to its specific applications in imaging and its strong binding affinity to bone mineral components .
Properties
IUPAC Name |
phosphonomethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6O6P2/c2-8(3,4)1-9(5,6)7/h1H2,(H2,2,3,4)(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDYNNUVRNNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25681-89-4 (di-hydrochloride salt), 6145-29-5 (tetra-hydrochloride salt) | |
Record name | Medronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045696 | |
Record name | Medronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-15-2 | |
Record name | Methylenediphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1984-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Medronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Medronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Medronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73OS0QIN3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While MDP itself is not a pharmaceutical, its derivatives, particularly bisphosphonates, are known to adsorb to bone mineral, specifically hydroxyapatite. This adsorption is crucial for their potency and duration of action in treating bone diseases. [] Molecular modeling suggests that the interaction strength varies with the specific structure of the bisphosphonate derivative. []
A: MDP has the molecular formula CH2(PO3H2)2 and a molecular weight of 176.0 g/mol. [] Spectroscopic studies, including FTIR, reveal characteristic shifts in the phosphoryl stretching bands (POO-) upon complexation with metal ions, indicating chelation and/or bridging interactions. [] The exact frequency shifts vary depending on the metal ion and its ionic potential. []
A: MDP serves as an internal standard in 31P-NMR spectroscopy to quantify casein content in bovine milk by measuring the area under the resonances belonging to phosphoserine. [] This method offers a reliable alternative for determining casein content in various types of milk. [] Additionally, MDP acts as a matrix additive in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, enhancing salt tolerance and improving signal suppression caused by buffering salts over a wide pH range. []
A: MDP acts as a heterogeneous catalyst in the acetylation of alcohols, phenols, and amines with acetic anhydride under solvent-free conditions at room temperature. [] It exhibits high efficiency and versatility, showcasing preferential selectivity for amino group acetylation over hydroxyl groups. []
A: Density functional theory (DFT) calculations have been instrumental in investigating the structures of technetium-labeled diphosphonate complexes like 99mTc-MDP. [] By considering geometric, conformational, charge, and spin isomerism, DFT calculations help determine stable isomers and predict their properties. []
A: SAR studies on MDP derivatives, particularly bisphosphonates, show that substitutions at the bridge carbon atom influence bone localization. [] For instance, ethylidenediphosphonic acid exhibits a higher femur-to-liver and femur-to-muscle ratios compared to MDP in rat models. [] Additionally, silicon-based functionalities in diphosphonic acids, like those found in P,P′-di[3-(trimethylsilyl)-1-propylene] methylenediphosphonic acid, do not negatively affect metal ion extraction properties. []
A: While not directly addressed in the provided research, formulations of technetium-99m (99mTc) labeled MDP (99mTc-MDP) often use stannous chloride as a reducing agent. Variations in the formulation, such as the form of MDP, reducing agent concentration, and presence of antioxidants, can significantly impact image quality in bone imaging. []
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